molecular formula C8H8FNOS B6148889 2-(2-fluorophenoxy)ethanethioamide CAS No. 1017049-35-2

2-(2-fluorophenoxy)ethanethioamide

Cat. No.: B6148889
CAS No.: 1017049-35-2
M. Wt: 185.2
InChI Key:
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Description

2-(2-fluorophenoxy)ethanethioamide is an organic compound with the molecular formula C8H8FNOS It is characterized by the presence of a fluorophenoxy group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)ethanethioamide typically involves the reaction of 2-fluorophenol with ethylene chlorothioformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-fluorophenol is replaced by the ethanethioamide group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

2-(2-fluorophenoxy)ethanethioamide can be compared with other similar compounds, such as:

    2-(4-fluorophenoxy)ethanethioamide: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

    2-(2-chlorophenoxy)ethanethioamide:

    2-(2-bromophenoxy)ethanethioamide: Bromine atom instead of fluorine, resulting in different chemical behavior and uses.

Properties

CAS No.

1017049-35-2

Molecular Formula

C8H8FNOS

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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